4-(3-Fluorophenyl)pyridin-2-amine
Description
4-(3-Fluorophenyl)pyridin-2-amine (CAS: 1159815-31-2) is a pyridine derivative featuring an amine group at the 2-position and a 3-fluorophenyl substituent at the 4-position of the pyridine ring . Its molecular formula is C₁₁H₉FN₂, with a molecular weight of 188.20 g/mol. The compound is synthesized for applications in medicinal chemistry, particularly as a building block for kinase inhibitors and other bioactive molecules. The meta-fluorine on the phenyl ring enhances electronic effects and may influence binding interactions with biological targets .
Properties
IUPAC Name |
4-(3-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKZJXNYODMJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cross-Coupling of 2-Aminopyridine with 3-Fluorophenyl Boronic Acid
A widely adopted method involves the copper(II) acetate-catalyzed coupling of 2-aminopyridine with 3-fluorophenyl boronic acid under mild conditions.
- Procedure : 2-Aminopyridine (0.531 mmol) is reacted with 3-fluorophenyl boronic acid (0.584 mmol) in 1,2-dichloroethane solvent with 10 mol% Cu(OAc)2 catalyst at room temperature or slightly elevated temperature for 7 hours under air atmosphere.
- Work-up : The reaction mixture is diluted with water, extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography using hexane/ethyl acetate (9:1).
- Yield and Characterization : The product, this compound, is obtained as a white solid with an 81% yield. Melting point is 66-68 °C. Characterization by ^1H NMR and ^13C NMR confirms the structure.
| Parameter | Details |
|---|---|
| Starting materials | 2-Aminopyridine, 3-fluorophenyl boronic acid |
| Catalyst | Cu(OAc)2 (10 mol%) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | Room temperature to mild heating |
| Reaction time | 7 hours |
| Yield | 81% |
| Purification | Column chromatography (Hexane/EtOAc 9:1) |
| Product physical state | White solid |
| Melting point | 66-68 °C |
Palladium-Catalyzed Amination via Buchwald-Hartwig Cross-Coupling
Another effective approach uses palladium catalysis for the amination of aryl halides with pyridin-2-amine derivatives.
- Procedure : The reaction of substituted pyridin-2-amine with 1-bromo-3-fluorobenzene in toluene in the presence of Pd2(dba)3 (0.1 eq), XantPhos ligand (0.2 eq), and t-BuONa (2 eq) at 110 °C under nitrogen atmosphere for 12 hours.
- Work-up : The mixture is concentrated and purified by preparative HPLC to isolate the product.
- Yield : This method provides moderate to good yields (e.g., 19% reported for a related imidazo[1,2-a]pyridin-3-amine derivative) but can be optimized for the target compound.
| Parameter | Details |
|---|---|
| Starting materials | Substituted pyridin-2-amine, 1-bromo-3-fluorobenzene |
| Catalyst | Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq) |
| Base | t-BuONa (2 eq) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction time | 12 hours |
| Atmosphere | Nitrogen |
| Purification | Preparative HPLC |
| Yield | Moderate (e.g., 19% in related compounds) |
Alternative Synthetic Strategies
- Condensation and Cyclization Approaches : Some methods involve condensation of substituted pyridin-2-amines with aldehydes or other electrophiles, followed by cyclization or functional group transformations to install the 3-fluorophenyl substituent. These methods tend to be more complex and multi-step, often requiring purification at intermediate steps.
- Suzuki-Miyaura Cross-Coupling : The preparation of boronic acid intermediates from 4-chloropyridin-2-amine followed by Suzuki cross-coupling with 3-fluorophenyl bromides or boronic acids is also documented. This method allows for modular synthesis of various substituted 2-aminopyridines.
Comparative Analysis of Methods
| Method | Catalyst/System | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Copper-catalyzed coupling | Cu(OAc)2, air atmosphere | DCE, RT, 7 h | 81 | Mild conditions, good yield | Limited to boronic acid substrates |
| Palladium-catalyzed amination | Pd2(dba)3, XantPhos, t-BuONa | Toluene, 110 °C, 12 h, N2 | Moderate | Broad substrate scope | Requires inert atmosphere, higher temp |
| Condensation/cyclization | Various acids, bases | Heating, multi-step | Variable | Access to complex scaffolds | Multi-step, lower overall yield |
| Suzuki-Miyaura cross-coupling | Pd(dppf)Cl2, K2CO3 | Various solvents, moderate temp | Moderate | Versatile, modular synthesis | Requires boronic acid intermediates |
Research Findings and Notes
- The copper-catalyzed method using 3-fluorophenyl boronic acid and 2-aminopyridine is the most straightforward and high-yielding approach reported, with the advantage of mild reaction conditions and operational simplicity.
- Palladium-catalyzed Buchwald-Hartwig amination offers a robust alternative, suitable for substrates where boronic acids are less accessible, but requires stricter conditions and inert atmosphere.
- The choice of ligand and base in palladium catalysis significantly influences the yield and selectivity. XantPhos and t-BuONa are effective for aryl amination of pyridin-2-amine derivatives.
- Multi-step syntheses involving condensation and cyclization are less common for this specific compound but may be necessary for analogues or more complex derivatives.
- The purification methods typically involve column chromatography or preparative HPLC to achieve high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Anticancer Properties
One of the most promising applications of 4-(3-Fluorophenyl)pyridin-2-amine is in cancer therapy. Research indicates that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells . The mechanism often involves the inhibition of specific kinases or pathways crucial for tumor growth.
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of this compound derivatives. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The introduction of electron-withdrawing groups, such as fluorine, has been shown to enhance AChE inhibitory activity, suggesting that these compounds could serve as leads for developing anti-Alzheimer agents .
Case Study 1: Anticancer Activity
A study reported the synthesis of several 2-aminopyridine derivatives, including this compound. These compounds were tested against various cancer cell lines, demonstrating moderate to high cytotoxic effects. The most active derivatives showed IC50 values in the micromolar range against K562 and MCF-7 cell lines, indicating their potential as anticancer agents .
Case Study 2: Neuroprotective Activity
In another study focused on Alzheimer's disease, a series of 2-aminopyridine derivatives were synthesized and evaluated for their AChE inhibitory activity. The results indicated that substituting the phenyl group with electron-withdrawing groups like fluorine significantly improved the inhibitory potency. Compounds with such modifications exhibited over 50% inhibition at concentrations as low as 50 µM .
Comparative Analysis of Biological Activities
| Compound | Anticancer Activity (IC50) | AChE Inhibition (%) at 50 µM |
|---|---|---|
| This compound | Moderate (Varies by derivative) | High (Varies by substitution) |
| Related Pyridine Derivative | Low to Moderate | Moderate |
| Standard Drug (e.g., Doxorubicin) | Low | N/A |
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the pyridine ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridin-2-amine Derivatives
Key Findings from Comparative Analysis
Positional Isomerism: The position of the fluorine on the phenyl ring (meta vs. para) significantly impacts electronic properties. Substitution at pyridine-5 (5-(3-Fluorophenyl)pyridin-2-amine) introduces steric hindrance, reducing affinity for flat binding pockets commonly found in kinase ATP sites .
Core Heterocycle Modifications :
- Replacing pyridine with pyrimidine (4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine ) introduces additional hydrogen-bonding sites. This modification is associated with improved solubility and antiviral activity in preclinical studies .
- The oxadiazole ring in 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine confers rigidity, enhancing metabolic stability by reducing oxidative degradation .
Substituent Effects :
- Thiophene substitution (4-(Thiophen-2-yl)pyridin-2-amine ) replaces fluorine with sulfur, increasing polarizability and π-π stacking interactions. This compound has been explored in dopamine receptor modulation .
- The difluoromethoxy group in 4-(Difluoromethoxy)pyridin-2-amine enhances lipophilicity (LogP ~1.8 vs. ~2.5 for the parent compound), favoring central nervous system penetration .
Biological Activity :
- Pyridin-2-amine derivatives with extended aromatic systems (e.g., pyrido[2,3-b]pyrazine in N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine ) show potent inhibition of p38 MAP kinase, a target in inflammatory diseases .
Biological Activity
4-(3-Fluorophenyl)pyridin-2-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the fluorine atom and the pyridine ring contributes to its unique chemical properties, which can influence its biological interactions.
Synthesis of this compound
The compound can be synthesized through various methods, including:
- Condensation Reactions : Typically involves the reaction of 3-fluoroaniline with pyridine derivatives.
- One-Pot Synthesis : Utilizing aryl vinamidinium salts with 1,1-enediames to generate 2-aminopyridine derivatives .
Inhibition of Enzymes
Research has indicated that this compound exhibits notable inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in neurodegenerative diseases such as Alzheimer's. The inhibition percentages at a concentration of 50 µM were observed to vary significantly with different substituents on the phenyl ring:
| Compound | AChE Inhibition (%) | BChE Inhibition (%) |
|---|---|---|
| This compound | 28.12 ± 3.93% | 46.37% |
| 4-Chloro derivative | 59.93 ± 11.04% | 17.78% |
| 4-Methoxy derivative | 22.07 ± 0.33% | Not significant |
These results suggest that the introduction of electron-withdrawing groups like fluorine enhances enzyme inhibition activity .
Antiparasitic Activity
Further studies have explored the antiparasitic potential of related compounds, indicating that modifications in the structure can significantly affect activity against malaria parasites. For instance, incorporation of polar functionalities improved aqueous solubility while maintaining or enhancing antiparasitic efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Fluorine Substitution : The presence of fluorine has been shown to enhance lipophilicity and improve binding affinity to target enzymes.
- Pyridine Ring : The heterocyclic nature of the pyridine contributes to its ability to interact with various biological targets.
Case Studies
- Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer's, derivatives of pyridine compounds showed significant reductions in AChE activity, correlating with improved cognitive functions .
- Malaria Treatment Research : Compounds similar to this compound demonstrated promising results in inhibiting PfATP4-associated Na-ATPase activity, essential for malaria parasite survival .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 4-(3-Fluorophenyl)pyridin-2-amine, and how are reaction conditions optimized?
- Methodology : Fluorinated pyridin-2-amine derivatives are typically synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, NAS using fluorinated aryl halides and aminopyridine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ enhances regioselectivity . Optimization focuses on temperature (80–120°C), stoichiometry (1:1.2 aryl halide:amine), and catalyst systems (e.g., CuI for Ullmann coupling).
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.0–5.5 ppm). Fluorine substitution induces deshielding in adjacent carbons .
- X-ray crystallography : Resolves bond angles and dihedral angles between the pyridine and fluorophenyl rings, confirming planarity (e.g., torsion angles <10° in related structures) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₉FN₂) with <2 ppm error .
Q. How does fluorine substitution at the 3-position of the phenyl ring influence the compound's electronic properties?
- Methodology : Fluorine’s electron-withdrawing effect reduces electron density on the pyridine ring, quantified via Hammett constants (σₘ = 0.34). This enhances electrophilicity at the pyridine N and C2 positions, affecting reactivity in subsequent functionalization (e.g., alkylation or acylation) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in the reactivity of this compound?
- Methodology :
- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental redox potentials (cyclic voltammetry) to validate electron affinity .
- Kinetic studies : Monitor reaction intermediates via in-situ IR or LC-MS to identify discrepancies between predicted and observed pathways (e.g., competing NAS vs. radical mechanisms) .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodology :
- Protection-deprotection : Use Boc-protected amines to prevent side reactions during aryl coupling steps .
- Catalyst screening : Test Pd/C, NiCl₂(dppf), or organocatalysts for Suzuki-Miyaura coupling; optimize ligand-to-metal ratios (e.g., 1:1 Pd: SPhos) .
- Workup protocols : Employ column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to isolate pure product (≥95% purity, confirmed by HPLC) .
Q. How can the bioactivity of this compound be systematically evaluated against kinase targets?
- Methodology :
- In vitro kinase assays : Use recombinant p38 MAP kinase or JAK2 with ATP-Glo™ to measure IC₅₀ values (dose range: 1 nM–100 µM) .
- Molecular docking : Simulate binding poses using AutoDock Vina; prioritize residues with hydrogen bonds to the amine group (e.g., Lys53 in p38 MAP kinase) .
- SAR studies : Modify substituents (e.g., methyl at C4 or nitro at C5) to correlate structure with inhibition potency .
Q. What analytical approaches address batch-to-batch variability in fluorinated pyridin-2-amine derivatives?
- Methodology :
- Quality control : Implement UPLC-PDA (e.g., ACQUITY BEH C18 column) with retention time tracking (±0.1 min) and impurity profiling (e.g., residual solvents via GC-MS) .
- Statistical analysis : Use ANOVA to compare yields and purity across 10+ batches; identify critical factors (e.g., drying time, solvent grade) via Design of Experiments (DoE) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
